

(R,R)-Chiraphite: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R,R)-Chiraphite

Cat. No.: B127078

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Introduction: **(R,R)-Chiraphite**, with the CAS Number 149646-83-3, is a chiral phosphite ligand renowned for its efficacy in asymmetric catalysis.^[1] Its unique structural framework, characterized by bulky tert-butyl groups and a binaphthyl-derived backbone, imparts exceptional stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with **(R,R)-Chiraphite**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(R,R)-Chiraphite is a white to off-white solid that is stable under recommended storage conditions.^[2] For optimal stability, it should be stored at 4°C, protected from light, and kept under a nitrogen atmosphere. While a specific melting point is not consistently reported in publicly available literature, its high molecular weight and complex structure suggest a high melting temperature.^[2] Due to its largely nonpolar structure, it is expected to be soluble in common organic solvents such as toluene, THF, and dichloromethane, and insoluble in water.

A summary of its key quantitative properties is presented in the table below:

Property	Value	Source(s)
CAS Number	149646-83-3	[1]
Molecular Formula	C ₄₉ H ₆₆ O ₁₀ P ₂	[1]
Molecular Weight	876.99 g/mol	[1]
Boiling Point	816.6 ± 65.0 °C at 760 mmHg	
Topological Polar Surface Area (TPSA)	107.94 Å ²	[1]
logP	14.84	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	10	[1]
Rotatable Bonds	10	[1]

Application in Asymmetric Catalysis: Synthesis of GDC-6036

A notable application of **(R,R)-Chiraphite** is in the atroposelective Negishi coupling for the synthesis of the KRAS G12C covalent inhibitor, GDC-6036.[3][4][5] This reaction is a key step in the manufacturing process of this important therapeutic agent.[6] The palladium-catalyzed coupling of an aminopyridine and a quinazoline derivative proceeds with high enantioselectivity, underscoring the effectiveness of **(R,R)-Chiraphite** as a chiral ligand.[3]

Experimental Protocol: Atroposelective Negishi Coupling

The following is a detailed experimental protocol for the **(R,R)-Chiraphite**-catalyzed Negishi coupling in the synthesis of a key intermediate of GDC-6036, based on the supplementary information from the cited literature.[3]

Materials:

- Aminopyridine derivative

- Quinazoline derivative
- $[\text{Pd}(\text{cin})\text{Cl}]_2$ (Palladium catalyst precursor)
- **(R,R)-Chiraphite** (Ligand)
- Zinc Chloride (ZnCl_2)
- n-Butyllithium (n-BuLi)
- Tetrahydrofuran (THF), anhydrous
- Toluene, anhydrous
- Nitrogen gas atmosphere

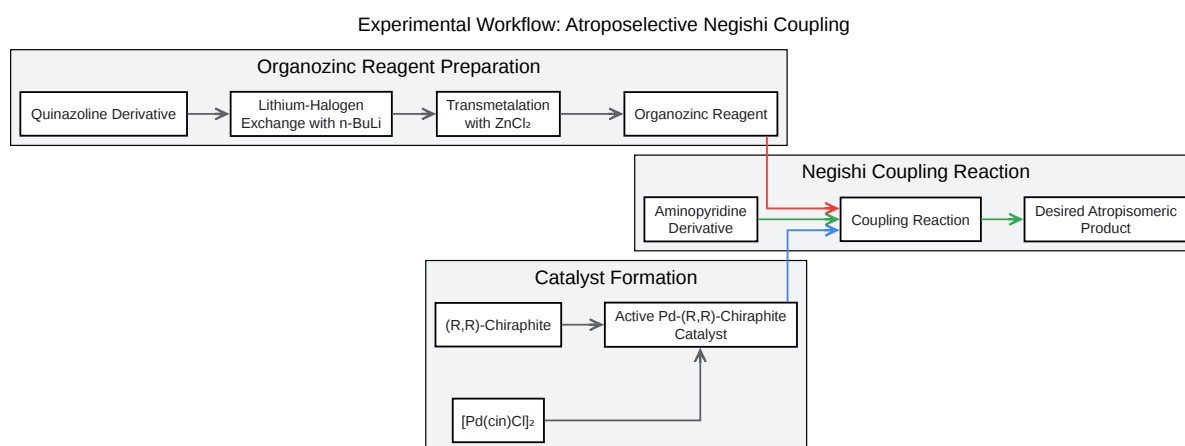
Procedure:

- Preparation of the Organozinc Reagent:
 - In a nitrogen-flushed reactor, dissolve the quinazoline derivative in anhydrous THF.
 - Cool the solution to $-20\text{ }^\circ\text{C}$.
 - Slowly add n-butyllithium (n-BuLi) to the solution and stir for 30 minutes to facilitate the lithium-halogen exchange.
 - In a separate flask, dissolve zinc chloride (ZnCl_2) in anhydrous THF.
 - Add the ZnCl_2 solution to the reaction mixture at $-20\text{ }^\circ\text{C}$ and stir for 1 hour to form the organozinc reagent.
- Catalyst Preparation and Negishi Coupling:
 - In a separate nitrogen-flushed reactor, dissolve $[\text{Pd}(\text{cin})\text{Cl}]_2$ and **(R,R)-Chiraphite** in anhydrous toluene.
 - Stir the mixture at room temperature for 30 minutes to form the active palladium catalyst complex.

- Add the aminopyridine derivative to the catalyst mixture.
- Slowly add the prepared organozinc reagent to the catalyst-substrate mixture.
- Heat the reaction mixture to 50 °C and stir until the reaction is complete, as monitored by HPLC or TLC.
- Work-up and Purification:
 - Upon completion, cool the reaction mixture to room temperature.
 - Quench the reaction by the slow addition of aqueous ammonium chloride solution.
 - Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel to yield the desired atropisomeric product.

Logical Workflow of the Atroposelective Negishi Coupling

The following diagram illustrates the key stages of the experimental workflow for the **(R,R)-Chiraphite**-catalyzed atroposelective Negishi coupling.



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Figure 1. A diagram illustrating the preparation of the organozinc reagent, formation of the active palladium catalyst, and the subsequent Negishi coupling reaction.

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